molecular formula C8H6ClFN2 B8797481 2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine CAS No. 1428521-71-4

2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine

Cat. No. B8797481
M. Wt: 184.60 g/mol
InChI Key: YIRSBNHKDADKRW-UHFFFAOYSA-N
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Patent
US09173873B2

Procedure details

A mixture of the title compound from Example 3 Step A (0.500 g, 1.69 mmol), palladium acetate (0.038 g, 0.169 mmol), methyl boronic acid (0.202 g, 3.37 mmol), cesium carbonate (1.65 g, 5.06 mmol) and triphenyl phosphine (0.088 g, 0.337 mmol) in tetrahydrofuran (8.43 mL) was heated in a sealed tube at 100° C. for 18 hours. The mixture was then cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash chromatography on silica gel (0-20% ethyl acetate in hexanes) provided the title compound: LCMS m/z 184.9 [M+H]+ 186.86 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 7.75 (d, J=2.4 Hz, 1H), 7.51 (dd, J=9.7, 4.9 Hz, 1H), 7.14-7.102 (m, 1H), 2.44 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.202 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
8.43 mL
Type
solvent
Reaction Step One
Quantity
0.038 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][N:5]2[C:11]=1I.[CH3:13]B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][N:5]2[C:11]=1[CH3:13] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC=1N=C2N(C=C(C=C2)F)C1I
Name
Quantity
0.202 g
Type
reactant
Smiles
CB(O)O
Name
cesium carbonate
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.088 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8.43 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.038 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (0-20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C2N(C=C(C=C2)F)C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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